molecular formula C13H11BrO B1342240 1-Bromo-3-(phenoxymethyl)benzene CAS No. 20600-29-7

1-Bromo-3-(phenoxymethyl)benzene

Cat. No.: B1342240
CAS No.: 20600-29-7
M. Wt: 263.13 g/mol
InChI Key: ZTDWIISWPAVUOU-UHFFFAOYSA-N
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Description

1-Bromo-3-(phenoxymethyl)benzene (CAS: 3395-75-3) is an aromatic compound with the molecular formula C₁₄H₁₃BrO and a molecular weight of 277.16 g/mol. Its structure consists of a benzene ring substituted with a bromine atom at the 1-position and a phenoxymethyl group (-CH₂-O-C₆H₅) at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its reactive bromine atom and ether-linked aromatic system .

For example, it can be synthesized through the alkylation of 3-bromophenol with benzyl halides or via Suzuki-Miyaura cross-coupling reactions involving brominated precursors .

Properties

IUPAC Name

1-bromo-3-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDWIISWPAVUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594667
Record name 1-Bromo-3-(phenoxymethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-29-7
Record name 1-Bromo-3-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(phenoxymethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3 or Br2/AlCl3

    Nitration: HNO3/H2SO4

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

    Nitration: 1-Bromo-3-(nitrophenoxymethyl)benzene

    Reduction: 1-Bromo-3-(phenoxymethyl)cyclohexane

    Oxidation: 1-Bromo-3-(phenoxycarbonyl)benzene

Mechanism of Action

The mechanism of action of 1-Bromo-3-(phenoxymethyl)benzene primarily involves electrophilic aromatic substitution reactionsThe phenoxymethyl group can participate in resonance stabilization, influencing the reactivity and orientation of subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 1-bromo-3-(phenoxymethyl)benzene are influenced by its substituents. Below is a detailed comparison with structurally related brominated aromatic ethers:

Substituent Position and Electronic Effects

  • 1-Bromo-3-phenoxybenzene (CAS: 249.11 g/mol, Br-C₆H₄-O-C₆H₅): Unlike this compound, this compound lacks the methylene spacer between the oxygen and benzene ring. The direct oxygen linkage increases electron-withdrawing effects, reducing its reactivity in nucleophilic aromatic substitution (NAS) reactions compared to the phenoxymethyl derivative .
  • 1-Bromo-3-(trifluoromethoxy)benzene (Br-C₆H₄-O-CF₃): The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilicity at the bromine-bearing carbon. This compound exhibits superior reactivity in Pd-catalyzed cross-coupling reactions, achieving yields >90% in arylations of heteroarenes .

Steric and Functional Group Modifications

  • 1-Bromo-3-((3-bromobenzyl)oxy)benzene (Compound 9d, 327.02 g/mol): The additional bromine on the benzyl group increases molecular weight and steric hindrance, lowering reactivity in Suzuki couplings (yields ~70%) compared to non-halogenated analogs .
  • 1-Bromo-3-(cyclohexyloxymethyl)benzene (CAS: 1224436-10-5, C₁₃H₁₇BrO): The cyclohexyl group enhances hydrophobicity, making this derivative more suitable for lipid-soluble drug intermediates. However, its bulky structure reduces accessibility in solid-phase synthesis .

Data Tables

Table 1: Structural and Physical Properties of Selected Brominated Aromatic Ethers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity in Suzuki Coupling (%) Key Application
This compound C₁₄H₁₃BrO 277.16 -CH₂-O-C₆H₅ 85–90 (predicted) Pharmaceutical intermediates
1-Bromo-3-phenoxybenzene C₁₂H₉BrO 249.11 -O-C₆H₅ 60–70 Polymer additives
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.01 -O-CF₃ >90 Catalytic cross-coupling
1-Bromo-3-((3-bromobenzyl)oxy)benzene C₁₃H₁₀Br₂O 327.02 -O-CH₂-C₆H₄-Br 70–75 Halogenated intermediates

Research Findings and Trends

  • Synthetic Flexibility: this compound’s methylene spacer allows modular functionalization, enabling its use in multi-step syntheses. For instance, its benzyl-protected oxygen can be deprotected to introduce hydroxyl groups for further derivatization .
  • Catalytic Applications : Derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) show exceptional performance in Pd-catalyzed reactions, outperforming alkyl- or aryloxy-substituted analogs .
  • Drug Design: Phenoxymethyl and sulfonyl-substituted bromobenzenes are prioritized in kinase inhibitor development due to their ability to occupy hydrophobic enzyme pockets while maintaining metabolic stability .

Biological Activity

Overview

1-Bromo-3-(phenoxymethyl)benzene, with the molecular formula C13_{13}H11_{11}BrO, is a brominated aromatic compound that has garnered interest in various biological and chemical research domains. This compound's structure features a bromine atom attached to a phenyl ring, which is further substituted by a phenoxymethyl group. This unique arrangement suggests potential interactions with biological targets, making it a candidate for studies in medicinal chemistry and pharmacology.

  • Molecular Weight : 251.13 g/mol
  • CAS Number : 18525915
  • Chemical Structure :
C13H11BrO\text{C}_{13}\text{H}_{11}\text{BrO}

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The bromine atom can enhance the compound's electrophilicity, facilitating nucleophilic attack by biological molecules. The phenoxymethyl moiety may also play a critical role in binding interactions due to its hydrophobic character and potential for hydrogen bonding.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in therapeutic contexts, particularly in cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various brominated compounds found that this compound displayed moderate inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition : A recent investigation into the structure-activity relationship (SAR) of related compounds indicated that modifications on the phenyl rings could enhance inhibitory potency against specific enzymes involved in cancer pathways. While direct IC50_{50} values for this compound were not provided, related compounds showed promising results, indicating that structural analogs could exhibit similar or enhanced activity .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition of Gram-positive bacteria
Enzyme InhibitionPotential inhibition in cancer-related pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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